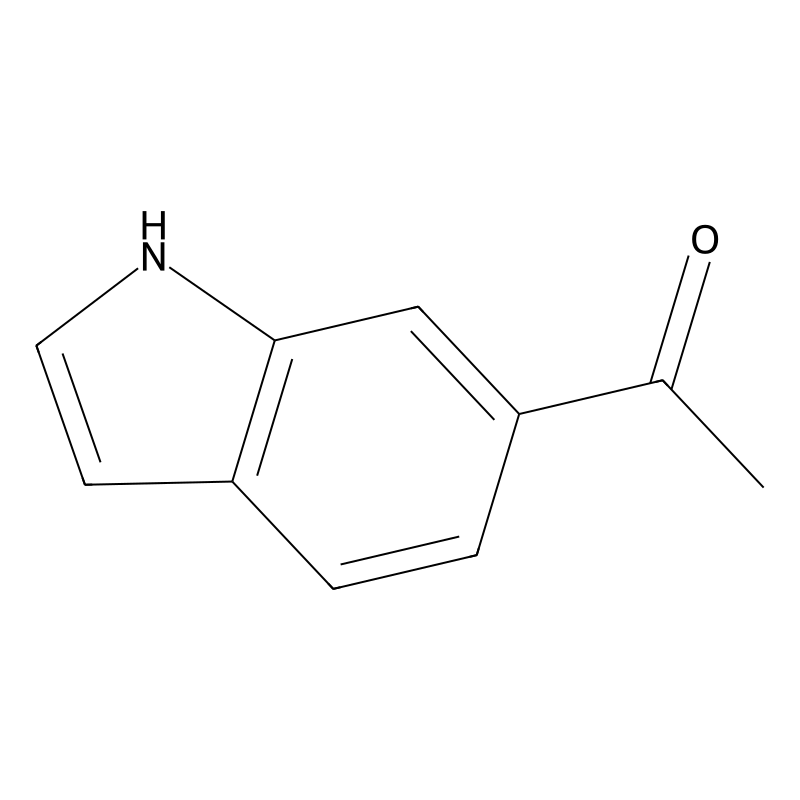

1-(1H-indol-6-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Uses

1-(1H-indol-6-yl)ethanone is an organic molecule with the formula C10H9NO. It contains an indole ring, a common structural motif found in many biologically active molecules [, ]. The presence of the indole ring suggests potential for this compound to interact with biological systems, but further research is needed to determine its specific activity.Availability for Research

Several chemical suppliers offer 1-(1H-indol-6-yl)ethanone for purchase, indicating its potential use in scientific research [].

Limited Literature Data

1-(1-methyl-1H-indol-6-yl)ethanone, also known as 1-(1-methylindol-6-yl)ethanone, is an organic compound with the molecular formula C₁₁H₁₁NO. It features an indole ring, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethanone group (a carbonyl group attached to an ethyl group) enhances its chemical reactivity and biological activity. This compound is notable for its potential applications in drug development and medicinal chemistry due to the diverse biological activities associated with indole derivatives.

- Oxidation: This compound can be oxidized using reagents such as manganese dioxide, leading to the formation of corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert the ethanone group to an alcohol using agents like lithium aluminum hydride.

- Substitution Reactions: Electrophilic substitution can occur at the indole ring, particularly at the C-3 position, employing reagents like halogens or nitrating agents under acidic conditions.

Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Manganese dioxide Carbon tetrachloride Reduction Lithium aluminum hydride Anhydrous ether Substitution Halogens or nitrating agents Acidic conditions

Major Products- Oxidation: Corresponding ketones or aldehydes.

- Reduction: Alcohols.

- Substitution: Halogenated or nitrated indoles.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Manganese dioxide | Carbon tetrachloride |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Halogens or nitrating agents | Acidic conditions |

- Oxidation: Corresponding ketones or aldehydes.

- Reduction: Alcohols.

- Substitution: Halogenated or nitrated indoles.

Indole derivatives, including 1-(1-methyl-1H-indol-6-yl)ethanone, are known for their broad range of biological activities. This compound has been shown to interact with various enzymes and proteins, influencing their function and potentially modulating metabolic pathways. Specifically, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it may bind to serotonin receptors, affecting neurotransmitter pathways and cellular signaling processes.

The synthesis of 1-(1-methyl-1H-indol-6-yl)ethanone can be achieved through several classical methods:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.

- Bartoli Indole Synthesis: This approach uses nitroarenes and vinyl Grignard reagents to produce indoles.

- Larock Indole Synthesis: Involves palladium-catalyzed cyclization of o-iodoanilines with alkynes.

Industrial Production: The Fischer Indole Synthesis is commonly used in industrial settings due to its efficiency and cost-effectiveness, allowing for high yield and purity under controlled conditions.

1-(1-methyl-1H-indol-6-yl)ethanone has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating diseases such as cancer and neurodegenerative disorders.

- Chemical Research: Its unique structure allows for further studies on structure-activity relationships in medicinal chemistry.

Research into the interactions of 1-(1-methyl-1H-indol-6-yl)ethanone with biological targets is essential for understanding its pharmacological potential. Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Molecular docking studies have been performed to evaluate its binding affinity with various enzymes and receptors, suggesting promising interactions that warrant further investigation.

Several compounds share structural similarities with 1-(1-methyl-1H-indol-6-yl)ethanone. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 1-(1-methyl-1H-indol-3-yl)ethanone | Similar structure but with the ethanone group at the third position. |

| 2-Chloro-1-(1H-indol-6-YL)ethanone | Contains a chloro group instead of a methyl group, potentially altering its biological activity. |

| 3-acetylindole | Features an acetyl group at the third position; differs in reactivity and applications. |

Uniqueness

The uniqueness of 1-(1-methyl-1H-indol-6-yl)ethanone lies in its specific substitution pattern on the indole ring, which influences both its chemical reactivity and biological activity compared to its analogs. This distinct structural arrangement makes it a valuable compound for further research and application in drug development.

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most established methodologies for constructing indole derivatives, including 1-(1H-indol-6-yl)ethanone [1] [2]. This classical approach involves the cyclization of arylhydrazones under acidic conditions, typically employing protic or Lewis acids as catalysts [3] [4]. The mechanism proceeds through a complex series of steps beginning with the formation of phenylhydrazone intermediates from phenylhydrazine and appropriate carbonyl compounds [2] [5].

The reaction mechanism involves protonation of the arylhydrazone followed by isomerization to the enamine tautomer [3]. A crucial [6] [6]-sigmatropic rearrangement then occurs, breaking the nitrogen-nitrogen bond and forming a new carbon-carbon bond [5]. The resulting double imine undergoes re-aromatization of the benzene ring to provide an anilino imine, whose nucleophilic amine group attacks the imine intramolecularly to afford the amino indoline [3]. Loss of ammonia and subsequent aromatization deliver the final indole product [2] [3].

For the synthesis of 1-(1H-indol-6-yl)ethanone specifically, the Fischer synthesis can be employed using pyruvic acid as the carbonyl component [7]. The process involves treating pyruvic acid with phenylhydrazine to form the corresponding phenylhydrazone, which is then heated with anhydrous zinc chloride to give indole-2-carboxylic acid [7]. Subsequent decarboxylation yields the indole framework, which can then be functionalized at the 6-position through acetylation reactions [7].

Optimization studies have demonstrated that reaction conditions significantly influence yields and selectivity [5]. Temperature control is particularly critical, with optimal temperatures ranging from 80-150°C depending on the specific acid catalyst employed [4]. Catalyst selection also plays a crucial role, with zinc chloride, sulfuric acid, and polyphosphoric acid being among the most effective promoters [5] [3].

Friedel-Crafts Acylation

Friedel-Crafts acylation represents a direct and efficient method for introducing acetyl groups at specific positions of the indole ring system [8] [9]. This approach is particularly valuable for synthesizing 1-(1H-indol-6-yl)ethanone, as it allows for regioselective acetylation at the 6-position of pre-formed indole substrates [9] [7].

The classical Friedel-Crafts acylation of indoles typically employs acetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride or tin tetrachloride [7]. For 6-position acetylation, the substrate indole must possess appropriate substitution patterns to direct electrophilic attack to the desired position [8]. The reaction mechanism involves formation of an acylium ion intermediate through interaction of the acyl chloride with the Lewis acid catalyst [9].

Research has demonstrated that ethyl indole-2-carboxylate can be successfully acylated with various acyl chlorides under Friedel-Crafts conditions to give mono-acyl indole derivatives [8]. Interestingly, the position of substitution is not limited to the highly reactive 3-position, with benzene ring positions (particularly C-5 and C-7) also undergoing substitution [8]. The acyl chloride strength influences regioselectivity, with stronger acid-derived acyl chlorides favoring substitution at the C-5 position rather than the typical C-3 nucleophilic center [8].

Optimization parameters for Friedel-Crafts acylation include careful control of reaction temperature, typically maintained between room temperature and 80°C [9]. The molar ratio of reactants, particularly the aluminum chloride catalyst, requires precise adjustment with typical ratios of indole:reagent:aluminum chloride being 1:2:2 [8]. Solvent selection also influences reaction outcomes, with dichloromethane and chlorinated hydrocarbons being preferred media [8] [9].

Catalytic Systems and Reaction Mechanism Elucidation

Advanced Catalytic Systems

Modern catalytic approaches for indole synthesis have evolved significantly beyond traditional methods, incorporating sophisticated catalyst systems that offer enhanced selectivity and efficiency [10] [11]. Palladium-catalyzed methodologies, particularly the Larock indole synthesis, represent a major advancement in the field [11]. This heteroannulation reaction employs palladium catalysts to synthesize indoles from ortho-iodoanilines and disubstituted alkynes under mild conditions [11].

The Larock synthesis typically utilizes palladium(II) complexes in combination with phosphine ligands, sodium or potassium carbonate bases, and lithium chloride or tetrabutylammonium chloride additives [11]. Optimal conditions involve 2-5 equivalents of alkyne, with the reaction proceeding efficiently at 100-120°C [11]. The versatility of this approach allows for incorporation of various substituents including alkyls, aryls, alkenyls, hydroxyls, and silyls [11].

Transition metal catalysts have also proven effective for indole synthesis through carbon-hydrogen activation pathways [12]. Cobalt-catalyzed intramolecular amidation represents a particularly innovative approach, involving high-valent cobalt species in catalytic cycles [12]. The mechanism typically involves a cobalt(III)/cobalt(I) cycle, though recent investigations have revealed cobalt(IV) intermediacy in certain transformations [12].

| Catalyst System | Reaction Type | Yield (%) | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Platinum/Aluminum Oxide | Industrial aniline + ethylene glycol | 50-60 | 400-500°C, vapor phase | Industrial scalability |

| Palladium complexes | Larock heteroannulation | 70-90 | 100-120°C, Pd catalyst | High selectivity |

| Lewis acids (Aluminum Chloride, Zinc Chloride) | Friedel-Crafts acylation | 60-85 | Room temperature-80°C, Lewis acid | Simple procedure |

| Brønsted acids (Sulfuric Acid, Trifluoroacetic Acid) | Fischer indole synthesis | 70-95 | 80-150°C, acid catalyst | Well-established method |

| N-Heterocyclic carbenes | Carbene-catalyzed acylation | 75-92 | Room temperature, dual catalysis | Mild conditions |

Reaction Mechanism Elucidation

Detailed mechanistic studies have provided crucial insights into the pathways governing indole formation and functionalization [13] [14]. For enzymatic indole synthesis, crystallographic investigations of indole-3-glycerol phosphate synthase have revealed the catalytic mechanism involving Lewis acid catalysis [13]. The enzyme catalyzes ring closure of N-alkylated anthranilate to form 3-alkyl indole derivatives through a sophisticated mechanism involving multiple conformational transitions [13].

The enzymatic mechanism demonstrates that substrate binding occurs in an extended conformation between the phosphate binding site and a hydrophobic pocket for the anthranilate moiety [13]. During catalysis, the hydrophobic moiety moves from one pocket to another while the triosephosphate moiety remains rigidly bound [13]. Key catalytic residues including lysine-53, lysine-110, and glutamate-159 maintain optimal distances to atoms undergoing covalent changes throughout the reaction [13].

Recent mechanistic investigations of carbene-catalyzed indole acylation have elucidated novel radical cross-coupling pathways [15] [16]. These reactions proceed via radical cross-coupling of indole-based aryl radical cations with N-heterocyclic carbene-bound ketyl radical species [15]. The mechanism represents a less explored area in radical N-heterocyclic carbene catalysis, offering new opportunities for indole functionalization [15].

Photocatalytic approaches have also contributed to mechanistic understanding of indole synthesis [16]. Dual catalysis involving N-heterocyclic carbenes and photocatalysts enables rapid access to both α-(2-indolyl) ketones and α-(3-indolyl) ketones through direct acylation of indole benzylic carbon-hydrogen bonds [16]. The mechanism involves generation of radical intermediates under mild photocatalytic conditions [16].

Green Chemistry Approaches in Synthesis

Sustainable Synthetic Methodologies

Green chemistry principles have revolutionized indole synthesis by emphasizing atom economy, waste reduction, and the use of renewable feedstocks [17] [18]. The development of sustainable multicomponent indole synthesis represents a significant advancement in this field [17]. A particularly innovative approach involves a two-step reaction from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [17].

This green methodology employs an Ugi multicomponent reaction followed by acid-induced cyclization, delivering products under mild and benign conditions using ethanol as solvent without requiring metal catalysts [17] [18]. The ecological footprint of this indole synthesis outperforms competing procedures by a factor of 2.5 to greater than 10, as calculated by environmental factor and process mass intensity metrics [18].

The synthesis addresses multiple principles of green chemistry including prevention of waste through avoidance of multistep procedures, superior atom economy characteristic of multicomponent reactions, and energy efficiency with the first step proceeding at room temperature [18]. The second step requires only mild heating, contributing to the overall energy efficiency of the process [18].

Ionic liquid-based approaches represent another significant advancement in green indole synthesis [19]. Novel synthetic protocols have been established for preparing bis(indolyl) methanes using easily recyclable ionic liquids with minimal amounts of sulfuric acid [19]. This approach involves coupling two indole molecules with aromatic aldehydes under mild conditions, offering remarkable benefits including high percentage yields, shorter reaction times, and straightforward product isolation [19].

Microwave-Assisted and Flow Chemistry

Microwave technology has emerged as a powerful tool for accelerating indole synthesis while maintaining green chemistry principles [20]. Microwave-assisted synthesis offers enormous acceleration of reaction rates, significant energy savings, high chemical yields, and cleaner reactions compared to conventional heating [20]. A microwave-assisted, one-pot synthesis of indoles under Sonogashira conditions has been developed, representing a three-component coupling reaction carried out in two steps [20].

The microwave-assisted approach utilizes N-substituted or N,N-disubstituted 2-iodoanilines and terminal alkynes under standard Sonogashira coupling conditions, followed by addition of acetonitrile and an aryl iodide [20]. This methodology produces a variety of polysubstituted indoles in moderate to excellent yields [20].

Biotechnological production represents the ultimate expression of green chemistry principles in indole synthesis [21]. The INDIE project aims to produce indole via microbial fermentation and enzymatic bioconversion, inspired by natural indole production [21]. Indole is produced in trace amounts by various bacteria as a signaling molecule, providing a sustainable template for industrial production [21].

This biotechnological approach addresses the strong demand for cost-efficient and sustainable methods for preparing natural indole [21]. While synthetic indole derived from coal tar is available at moderate prices, the highest quality food-grade natural indole commands significantly higher prices due to expensive chemical conversion processes [21]. Biotechnological production could reduce costs and increase market demand [21].

Industrial-Scale Production Challenges

Economic and Technical Barriers

Industrial-scale production of 1-(1H-indol-6-yl)ethanone faces significant economic and technical challenges that must be addressed for commercial viability [22] [23]. Raw material costs represent a primary concern, particularly the expense associated with phenylhydrazine in traditional Fischer indole synthesis routes [22]. Cost analysis reveals that raw material expenses can account for 40-60% of total production costs, making feedstock optimization crucial for economic sustainability [22].

Catalyst efficiency presents another major challenge in industrial applications [23]. Research on supported catalysts for indole synthesis from ethylene glycol and aniline has demonstrated that 3 weight percent platinum on aluminum oxide supported on acidic aluminum oxide exhibits high catalytic activity [23]. However, achieving yields exceeding 50% under optimized conditions remains challenging, with N-phenethylamine identified as the key intermediate and N,N-diphenyl-1,2-ethylenediamine and 1,4-diphenylpiperazine as major by-products [23].

Energy requirements constitute a significant portion of production costs, particularly for high-temperature vapor-phase reactions [22] [23]. The main industrial route starting from aniline via vapor-phase reaction with ethylene glycol requires temperatures between 200-500°C, resulting in substantial energy consumption [22]. Optimization studies indicate that reaction temperature, catalyst dosage, and reaction time must be carefully balanced to achieve maximum efficiency [23].

| Production Parameter | Conventional Methods | Green Chemistry Approaches | Key Optimization Target |

|---|---|---|---|

| Raw Material Cost | High (phenylhydrazine cost) | Lower (renewable feedstocks) | Cost reduction by 30-50% |

| Catalyst Efficiency | Moderate (70-80%) | Enhanced (85-95%) | Catalyst loading optimization |

| Energy Requirements | High (elevated temperatures) | Reduced (mild conditions) | Temperature reduction 50-100°C |

| Reaction Selectivity | Low (side products) | Improved (>90% selectivity) | Minimize regioisomer formation |

| Process Safety | Major concern (hazardous reagents) | Enhanced (safer reagents) | Replace hazardous reagents |

| Waste Generation | Significant (70-80% waste) | Minimal (10-20% waste) | Atom economy >80% |

Scale-Up and Process Optimization

Scale-up from laboratory to industrial production presents unique challenges requiring careful consideration of reaction kinetics, mass transfer, and heat management [24] [25]. Pilot-scale studies of indole-3-acetic acid production have demonstrated successful scale-up to 100-liter bioreactors using constant impeller tip speed strategies [24] [25]. The optimization process resulted in a 3.3-fold improvement in production and a 3.6-fold reduction in costs compared to non-optimized conditions [24] [25].

Process optimization requires systematic investigation of multiple parameters including substrate concentrations, reaction temperatures, catalyst loadings, and residence times [24]. Response surface methodology has proven effective for optimizing these complex multi-variable systems [25]. One-factor-at-a-time approaches provide initial parameter screening, followed by more sophisticated statistical optimization techniques [24] [25].

Continuous flow processes represent a promising approach for addressing scale-up challenges [22]. Flow chemistry offers advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and better process control [22]. However, implementation requires careful consideration of catalyst stability, fouling potential, and product separation strategies [22].

Quality control and product purification present additional challenges at industrial scale [22]. The formation of regioisomers and by-products necessitates sophisticated separation techniques, often involving multiple chromatographic steps [22]. Development of more selective synthetic routes that minimize purification requirements is essential for economic viability [22].